molecular formula C26H29NO6 B11207547 Diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207547
M. Wt: 451.5 g/mol
InChI Key: UXZRKIHDSAWKTL-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent selection, purification steps, and crystallization techniques are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or ester groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Pharmacology: Research focuses on its bioavailability, metabolism, and pharmacokinetics.

    Chemistry: It serves as a model compound for studying reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and use in treating high blood pressure.

Uniqueness

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural modifications, which may confer distinct pharmacological properties, such as improved bioavailability or selectivity for certain calcium channel subtypes.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO6/c1-6-32-25(28)20-15-27(19-11-8-17(3)9-12-19)16-21(26(29)33-7-2)24(20)18-10-13-22(30-4)23(14-18)31-5/h8-16,24H,6-7H2,1-5H3

InChI Key

UXZRKIHDSAWKTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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